1-Methyl-1'-(methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one typically involves the formation of the spirocyclic framework through a series of organic reactions. One common method involves the use of a Fischer indole synthesis, where an indole derivative is reacted with a suitable ketone under acidic conditions to form the spirocyclic structure . Another approach involves the use of flow reactors under ultrasonic irradiation, which enables the fast synthesis of spiro-fused indoles from biobased building blocks .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as increased efficiency, scalability, and reduced waste. The use of renewable building blocks and energy-efficient resources is also significant for sustainable organic processes .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The indoline and pyrrolidine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-pyrrolo-succinimides]
- Spiro[indole-pyrido-succinimides]
- Spirocyclic oxindoles
Uniqueness
1-Methyl-1’-(methylsulfonyl)spiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific combination of indoline and pyrrolidine rings, which imparts distinct chemical and biological properties. Compared to other spirocyclic compounds, it offers a different set of functional groups and reactivity, making it valuable for diverse applications in research and industry .
Properties
IUPAC Name |
1-methyl-1'-methylsulfonylspiro[indole-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-14-11-6-4-3-5-10(11)13(12(14)16)7-8-15(9-13)19(2,17)18/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHOKWLGBIOBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.